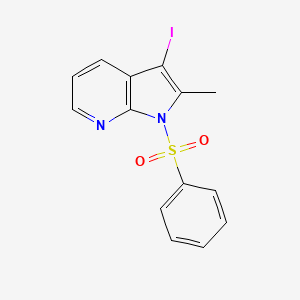

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-iodo-2-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRQJTMQOAZRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document will cover its chemical identity, structural characteristics, a proposed synthesis pathway with mechanistic insights, its applications in therapeutic development, and essential safety and handling protocols.

Core Compound Identification and Properties

Chemical Identity:

| Attribute | Value |

| Systematic Name | This compound |

| CAS Number | 943324-07-0[1][2][3] |

| Molecular Formula | C₁₄H₁₁IN₂O₂S[1] |

| Molecular Weight | 398.22 g/mol [2] |

| InChI Key | RRRQJTMQOAZRSU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, protect from light |

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole core is a "privileged structure" in medicinal chemistry.[4] The replacement of a carbon atom in the indole ring with a nitrogen atom creates a bioisostere that can significantly alter a molecule's physicochemical properties, such as solubility, pKa, and lipophilicity. This modification can also introduce new hydrogen bonding capabilities, which can be crucial for enhancing binding affinity and selectivity to biological targets.[4]

The strategic placement of the iodine atom at the 3-position and the phenylsulfonyl group on the nitrogen atom of this compound makes it a highly versatile intermediate. The iodine atom serves as a reactive handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] The phenylsulfonyl group acts as a robust protecting group for the azaindole nitrogen, enhancing its stability during synthetic transformations.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Figure 1: Proposed two-step synthesis of the title compound.

Step-by-Step Methodology and Rationale:

-

N-Phenylsulfonylation of 2-Methyl-7-azaindole:

-

Protocol: To a solution of 2-methyl-7-azaindole in a suitable organic solvent like toluene, add benzenesulfonyl chloride and an aqueous solution of sodium hydroxide. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, is crucial for facilitating the reaction between the organic and aqueous phases. The reaction is typically stirred at room temperature for several hours.

-

Causality: The phenylsulfonyl group protects the indole nitrogen, preventing side reactions in subsequent steps and increasing the stability of the molecule. The basic conditions deprotonate the azaindole nitrogen, making it nucleophilic enough to attack the sulfonyl chloride. The phase-transfer catalyst is essential for bringing the reactants together across the two phases.

-

-

Iodination at the C3 Position:

-

Protocol: The resulting 2-methyl-1-(phenylsulfonyl)-7-azaindole is dissolved in a solvent like acetonitrile. N-Iodosuccinimide (NIS) is then added, and the reaction is stirred, possibly with gentle heating, until completion.

-

Causality: The electron-rich pyrrole ring of the azaindole is susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and therefore the most reactive site for iodination. NIS serves as a mild and effective source of an electrophilic iodine atom.

-

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[4] The ability to functionalize the 3-position of the azaindole ring allows for the exploration of chemical space and the optimization of interactions within the ATP-binding pocket of various kinases.

Potential Therapeutic Targets:

-

PIM Kinases: N-substituted azaindoles have been identified as promising pan-PIM kinase inhibitors, which are implicated in various cancers, including acute myeloid leukemia (AML).[7]

-

PI3Kγ: 7-azaindole-based inhibitors have shown potency and selectivity for PI3Kγ, a target in immuno-oncology due to its role in tumor-associated macrophages.[8]

-

Anaplastic Lymphoma Kinase (ALK): Disubstituted 7-azaindoles have been reported as effective inhibitors of ALK, a receptor tyrosine kinase involved in certain types of lymphomas and other cancers.[4]

The versatility of this compound allows for its use in creating libraries of compounds for high-throughput screening against a wide range of kinase targets.

Spectroscopic and Structural Characterization

While specific spectroscopic data for the title compound is not detailed in the provided search results, characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the presence and connectivity of all protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group.

X-ray crystallography of a closely related indole derivative reveals a distorted tetrahedral geometry around the sulfur atom and a significant dihedral angle between the phenyl and indole ring systems.[6][9] Similar structural features would be expected for the 7-azaindole analogue.

Safety, Handling, and Storage

Hazard Identification:

-

Health Hazards: May be harmful if swallowed and may cause an allergic skin reaction. It is also likely to cause skin and eye irritation and may cause respiratory irritation.[10]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[11]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[10][11] In case of insufficient ventilation, wear a suitable respiratory mask.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C). Protect from light.

Spill and Disposal:

-

Spill Response: Contain and collect spillage with an inert absorbent material. Do not allow spills to enter drains or watercourses.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic design, incorporating a reactive iodine handle and a stable protecting group on a biologically relevant 7-azaindole scaffold, makes it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. Proper handling and storage are essential to ensure safety and maintain the integrity of this important research chemical.

References

- This compound, 98% Purity, C14H11IN2O2S, 100 mg. Google.

- This compound - MySkinRecipes. MySkinRecipes.

- 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC - NIH.

- Safety Data Sheet 1. Product and company identification 2.

- 3-Iodo-7-azaindole 95 23616-57-1 - Sigma-Aldrich. Sigma-Aldrich.

- (PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole - ResearchGate.

- 3-Iodo-7-azaindole | CAS 23616-57-1 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- 3-IODO-6-METHYL-7-AZAINDOLE | 1000340-29-3 - ChemicalBook. ChemicalBook.

- This compound | 943324-07-0. Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Synthesis of Azaindoles. Progress in Chemistry.

- Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Google.

- (PDF) 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - ResearchGate.

- This compound - 알앤디메이트.

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.

- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.

- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz

- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. rndmate.com [rndmate.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole in Medicinal Chemistry

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purines. Its incorporation into drug candidates can enhance solubility, improve metabolic stability, and introduce crucial hydrogen bonding interactions with biological targets. The specific compound, this compound (CAS No. 943324-07-0), is a highly functionalized building block poised for a significant role in drug discovery.

The strategic placement of its substituents dictates its utility:

-

The 7-azaindole core provides a key interaction point with various biological targets.

-

The phenylsulfonyl group at the 1-position acts as a robust electron-withdrawing group, modulating the electronics of the heterocyclic system and providing a vector for further chemical modification.

-

The methyl group at the 2-position can influence binding selectivity and metabolic stability.

-

The iodo group at the 3-position is the lynchpin for synthetic elaboration, offering a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

This guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. While specific experimental data for this compound is not extensively published, this document serves as a "how-to" manual for researchers, enabling them to fully characterize this and similar molecules.

I. Molecular and Spectroscopic Characterization

A foundational step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and purity. This is achieved through a combination of spectroscopic techniques.

Core Molecular Attributes

| Property | Value | Source |

| CAS Number | 943324-07-0 | [1][2] |

| Molecular Formula | C₁₄H₁₁IN₂O₂S | [1] |

| Molecular Weight | 398.22 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage | 2-8°C, protect from light |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the phenylsulfonyl group and the 7-azaindole core. The protons on the pyridine ring of the azaindole are expected to be deshielded due to the electronegativity of the nitrogen atom.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 2-position.

Expected ¹³C NMR Spectral Features:

-

Multiple signals in the aromatic region (typically δ 110-150 ppm) for the carbon atoms of the phenyl and azaindole rings.

-

A signal for the methyl carbon in the upfield region.

-

The carbon atom bearing the iodine (C3) is expected to be significantly shielded.

Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of the title compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (400 MHz or higher recommended)

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Scientist's Note: Due to the heterocyclic nature of the compound, solubility might be limited in CDCl₃. DMSO-d₆ is often a better choice for nitrogen-containing heterocycles.[3] If solubility is still an issue, gentle warming or sonication can be attempted. The use of a few drops of trifluoroacetic acid-d (TFA-d) can also aid dissolution, but be aware that this will cause shifts in the proton signals of exchangeable protons and those on nearby atoms.[3]

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to ensure optimal field homogeneity.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals.[4]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺): For electrospray ionization (ESI) in positive mode, a prominent peak at m/z ≈ 399.23 is expected. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

-

Fragmentation Pattern: The phenylsulfonyl group is a common point of fragmentation. Expect to see a fragment corresponding to the loss of the phenylsulfonyl radical (SO₂Ph, mass ≈ 141.02). Other characteristic fragments would arise from the cleavage of the azaindole ring.

Protocol for Mass Spectrometry Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

Materials:

-

A dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

A mass spectrometer (e.g., LC-MS with ESI source).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with the mass spectrometer's ionization source.

-

Data Acquisition:

-

Infuse the sample directly into the mass spectrometer or inject it through an LC system.

-

Acquire data in both positive and negative ion modes to determine the optimal ionization.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.[5]

-

II. Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.

Solubility

Solubility, particularly aqueous solubility, is a crucial parameter that affects absorption and distribution.

Expected Solubility Profile:

-

The presence of the large, hydrophobic phenylsulfonyl group and the iodo-substituted azaindole core suggests that the compound will likely have low aqueous solubility.

-

It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

-

The title compound (solid)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker/agitator in a temperature-controlled environment

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Causality: Using an excess ensures that a saturated solution is formed.[6]

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at high speed to pellet any remaining undissolved solid.

-

Carefully pipette an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.[7]

-

Calculate the solubility in units such as mg/mL or µM.

-

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes.

Expected Lipophilicity:

-

Given the large aromatic system and the iodine atom, the compound is expected to be highly lipophilic, with a positive LogP value. This is a critical parameter to balance, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Protocol for LogP Determination (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (LogP).

Materials:

-

The title compound

-

1-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

-

Separatory funnels or vials

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Methodology:

-

Solvent Preparation: Pre-saturate the 1-octanol with water and the aqueous phase with 1-octanol by mixing them vigorously and allowing the layers to separate overnight.[8] This ensures that the two phases are in equilibrium before the experiment begins.

-

Partitioning:

-

Prepare a stock solution of the compound in either the aqueous or octanol phase.

-

Add a known volume of this stock solution to a vial containing a known volume of the other phase (a 1:1 volume ratio is common).

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

-

Quantification:

-

Carefully take an aliquot from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

-

The LogP is the base-10 logarithm of P.[9]

-

III. Synthesis and Reactivity

Hypothetical Synthetic Workflow

A likely synthetic approach would involve the iodination and subsequent N-sulfonylation of a 2-methyl-7-azaindole precursor.

Caption: Plausible synthetic route to the title compound.

General Protocol for N-Sulfonylation

Objective: To attach the phenylsulfonyl protecting group to the nitrogen of the azaindole ring.

Materials:

-

3-Iodo-2-methyl-7-azaindole

-

Phenylsulfonyl chloride (PhSO₂Cl)

-

A suitable base (e.g., NaH, K₂CO₃, triethylamine)

-

Anhydrous aprotic solvent (e.g., THF, DMF, DCM)

-

Standard glassware for organic synthesis under an inert atmosphere

Methodology:

-

Reaction Setup:

-

Dissolve the 3-Iodo-2-methyl-7-azaindole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

-

Deprotonation:

-

Slowly add the base to the solution. If using a strong base like NaH, exercise caution. Stir for a period (e.g., 30 minutes) to allow for deprotonation of the azaindole nitrogen.

-

-

Sulfonylation:

-

Add phenylsulfonyl chloride to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

IV. Structural Insights from the Indole Analogue

While crystallographic data for the title 7-azaindole is not publicly available, the structure of its close analogue, 3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole , has been reported.[13] This data can provide valuable, albeit indirect, insights into the likely conformation and packing of the target molecule.

For the indole analogue (C₁₅H₁₂INO₂S), single-crystal X-ray diffraction reveals:

-

A monoclinic crystal system.[13]

-

The phenyl ring of the sulfonyl group is nearly orthogonal to the indole ring system, with a dihedral angle of approximately 82.8°.[13] This conformation is likely due to steric hindrance and minimizes repulsion.

-

The molecular structure is stabilized by weak intramolecular C-H···O hydrogen bonds.[13]

-

The crystal packing features weak intermolecular C-H···π and π-π stacking interactions.[13]

It is reasonable to hypothesize that this compound will adopt a similar conformation, with the phenylsulfonyl group oriented away from the azaindole plane. The presence of the nitrogen at the 7-position, however, introduces a hydrogen bond acceptor site, which could lead to different intermolecular interactions and crystal packing compared to its indole counterpart.

V. Conclusion and Future Directions

This compound is a valuable and versatile building block for medicinal chemistry. This guide has outlined its core attributes and provided detailed, actionable protocols for its comprehensive physicochemical characterization. By following these methodologies, researchers can generate the necessary data to confidently employ this compound in drug discovery programs. The key to unlocking its full potential lies in leveraging the reactivity of the 3-iodo substituent to build libraries of novel compounds and systematically evaluating their properties to design the next generation of therapeutics.

VI. References

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

T. Posner, M. Fantasia, S. F. W. M. van der Heijden, F. P. L. Limnios, V. T. G. Chavant, A. Tlili, Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of Organic Chemistry, 2021 , 86(15), 10237-10250.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o632.

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH National Library of Medicine. [Link]

-

Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of Azaindoles. Progress in Chemistry. [Link]

-

Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. NIH National Library of Medicine. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

(PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. Semantic Scholar. [Link]

-

Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. ResearchGate. [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 943324-07-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 11. Azaindole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a substituted 7-azaindole of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide moves beyond a simple recitation of analytical techniques, offering a strategic, field-proven workflow that integrates synthesis, mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each step is rationalized to provide a self-validating system for unambiguous structure confirmation, empowering researchers to apply these principles to novel heterocyclic compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole ring system, a bioisostere of indole, is a cornerstone in modern medicinal chemistry.[3] Its ability to modulate physicochemical properties such as hydrogen bonding capacity and solubility has made it an invaluable component in the design of targeted therapeutics.[1] The precise characterization of novel derivatives, such as the title compound, is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide presents a holistic approach to the structural verification of this compound, detailing the causality behind each experimental choice.

Strategic Workflow for Structural Elucidation

Caption: Strategic workflow for structure elucidation.

Synthesis and Purification

The first step in any structural elucidation is the synthesis of the target compound. While multiple synthetic routes to 7-azaindoles exist[4][5], a common approach involves the iodination and subsequent N-sulfonylation of a 2-methyl-7-azaindole precursor. A plausible synthetic route is adapted from the synthesis of the analogous indole derivative.[6]

Experimental Protocol: Synthesis

-

Iodination of 2-methyl-7-azaindole: To a solution of 2-methyl-7-azaindole in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

N-Sulfonylation: The resulting 3-iodo-2-methyl-7-azaindole is then subjected to N-sulfonylation. In a biphasic system of a non-polar organic solvent (e.g., benzene or toluene) and a strong aqueous base (e.g., 60% NaOH), benzenesulfonyl chloride is added in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.[6]

-

Work-up and Purification: The reaction mixture is diluted with water, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like methanol to yield crystalline this compound.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in confirming its identity.

Expected Results and Interpretation

The molecular formula of this compound is C₁₄H₁₁IN₂O₂S, with a monoisotopic mass of 397.96 g/mol .

-

Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), a prominent peak is expected at m/z ≈ 397.96. The high accuracy of this measurement helps to confirm the elemental composition.

-

Isotopic Pattern: Natural iodine is monoisotopic (¹²⁷I, 100% abundance).[7][8] Therefore, unlike compounds containing chlorine or bromine, there will be no characteristic M+2 peak.[3] The presence of a single, distinct molecular ion peak is indicative of a compound containing one iodine atom.

-

Fragmentation Pattern: The electron impact (EI) or electrospray ionization (ESI) mass spectrum will also show characteristic fragment ions. Key expected fragmentations include:

-

Loss of the phenylsulfonyl group ([M - C₆H₅SO₂]⁺)

-

Cleavage of the C-I bond, potentially showing a fragment corresponding to the azaindole core.

-

Fragments corresponding to the phenylsulfonyl moiety (e.g., [C₆H₅SO₂]⁺ at m/z 141 and [C₆H₅]⁺ at m/z 77).

-

Sources

- 1. ulethbridge.ca [ulethbridge.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. WebElements Periodic Table » Iodine » isotope data [webelements.com]

An In-Depth Technical Guide to the Spectroscopic Properties of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Introduction and Molecular Structure

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, with the CAS Number 943324-07-0 and molecular formula C₁₄H₁₁IN₂O₂S, belongs to the 7-azaindole class of compounds.[1][2] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with various biological targets. The strategic placement of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.[2] The phenylsulfonyl group at the 1-position serves to protect the indole nitrogen and influences the electronic properties of the ring system.

To visualize the molecule and the numbering convention used throughout this guide, the following diagram is provided:

Figure 1: Molecular Structure of this compound.

Synthesis Protocol

While a specific protocol for this compound is not explicitly published, a reliable synthetic route can be extrapolated from the synthesis of its close analogue, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.[3] The following is a proposed, detailed, step-by-step methodology.

Experimental Workflow:

Sources

A Technical Guide to the Predicted ¹H NMR Spectrum of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Abstract

This guide provides an in-depth analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. Due to the absence of publicly available experimental data, this document leverages fundamental NMR principles and spectral data from analogous structures to predict and interpret the spectrum. We will explore the anticipated chemical shifts, coupling constants, and signal multiplicities, explaining the structural and electronic rationale behind these predictions. This whitepaper also includes a standardized experimental protocol for data acquisition, detailed spectral analysis, and suggestions for advanced 2D NMR studies to confirm the proposed assignments, serving as a vital resource for researchers working with this or structurally related compounds.

Introduction: The Molecule and the Method

This compound is a substituted heteroaromatic compound. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a prominent scaffold in medicinal chemistry, known for its role in forming hydrogen bonds that mimic DNA base pairs[1]. Substitutions on this core, such as the iodo, methyl, and phenylsulfonyl groups, are critical for modulating the molecule's steric and electronic properties, thereby influencing its biological activity.

¹H NMR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules[2]. It provides detailed information about the electronic environment of each proton, their spatial relationships, and the overall connectivity of the molecular framework. For a molecule like this compound, ¹H NMR is crucial for confirming its successful synthesis and verifying the specific substitution pattern.

Predicted Proton Environments and Influencing Factors

A preliminary analysis of the molecule's structure allows for the prediction of distinct proton signals and the factors that will influence their chemical shifts:

-

Phenylsulfonyl Group: The sulfonyl group (SO₂) is strongly electron-withdrawing. This will significantly deshield the protons on both the phenyl ring and the 7-azaindole core, shifting their signals downfield[3][4][5]. The protons on the phenyl ring ortho to the sulfonyl group are expected to be the most downfield.

-

7-Azaindole Core: This bicyclic system consists of a pyrrole ring fused to a pyridine ring[1]. The protons on this core (H-4, H-5, H-6) will appear in the aromatic region. Their precise shifts will be influenced by the deshielding effect of the N-sulfonyl group and the electronic contributions of the other substituents.

-

Methyl Group (C2-Me): The methyl protons will appear as a singlet in the upfield region. Its chemical shift will be slightly downfield compared to a typical aliphatic methyl group due to its attachment to the aromatic azaindole ring.

-

Iodine Atom (C3-Iodo): The iodine at the C3 position removes a proton from the pyrrole ring, simplifying the spectrum. Its electronegativity and anisotropic effects may have a minor influence on the adjacent methyl (C2-Me) and H-4 protons[6].

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, adherence to a standardized protocol is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds[7].

-

To ensure the removal of any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer's magnet.

-

Perform standard instrument tuning and matching procedures.

-

Optimize the magnetic field homogeneity by "shimming" the sample to obtain sharp, symmetrical peaks.

-

Calibrate the chemical shift axis. Typically, the residual proton signal of the solvent (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0.00 ppm) is used as a reference point[8][9].

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Key parameters include:

-

Pulse Angle: 30-45 degrees for routine analysis.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantitative analysis[7].

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The predicted ¹H NMR spectrum is analyzed below, with signals discussed from downfield (higher ppm) to upfield (lower ppm). Predictions are based on typical chemical shift values for substituted azaindoles and phenylsulfonamides.

Aromatic Region (δ 7.0 - 8.5 ppm)

This region will contain signals from the three protons on the 7-azaindole core and the five protons of the phenylsulfonyl group.

-

H-4 (Azaindole): This proton is expected to be a doublet of doublets (dd). The N-sulfonylation will shift it significantly downfield. Its predicted chemical shift is around δ 8.3-8.5 ppm . It will show coupling to H-5 and a smaller coupling to H-6.

-

Phenylsulfonyl Protons (ortho): The two protons ortho to the SO₂ group are the most deshielded of the phenyl ring. They will likely appear as a multiplet (or a doublet of doublets) around δ 7.9-8.1 ppm .

-

H-6 (Azaindole): This proton is expected to be a doublet of doublets (dd) appearing around δ 7.7-7.9 ppm . It will couple to both H-5 and H-4.

-

Phenylsulfonyl Protons (meta & para): The three meta and para protons of the phenylsulfonyl group will appear as a complex multiplet in the range of δ 7.4-7.6 ppm .

-

H-5 (Azaindole): This proton will appear as a doublet of doublets (dd) around δ 7.2-7.4 ppm , showing coupling to both H-4 and H-6.

Aliphatic Region (δ 2.0 - 3.0 ppm)

-

C2-Methyl Protons: The three protons of the methyl group at the C2 position are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Due to the proximity to the aromatic system, the signal is predicted to be around δ 2.6-2.8 ppm .

Data Summary and Visualization

The predicted ¹H NMR data are summarized in the table below for clarity.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-4 | 8.3 - 8.5 | dd | J = ~8.0, ~1.5 Hz | 1H |

| H-ortho (SO₂Ph) | 7.9 - 8.1 | m | - | 2H |

| H-6 | 7.7 - 7.9 | dd | J = ~8.0, ~4.5 Hz | 1H |

| H-meta/para (SO₂Ph) | 7.4 - 7.6 | m | - | 3H |

| H-5 | 7.2 - 7.4 | dd | J = ~8.0, ~4.5 Hz | 1H |

| C2-CH₃ | 2.6 - 2.8 | s | - | 3H |

Diagram of Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound.

Advanced Studies for Structural Confirmation

While 1D ¹H NMR provides substantial information, complex spectra can benefit from advanced 2D NMR techniques for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment would reveal scalar (J-J) couplings between protons. It would be invaluable for confirming the connectivity within the 7-azaindole ring by showing correlations between H-4, H-5, and H-6. It would also help delineate the coupling network within the phenylsulfonyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would definitively link each proton signal (e.g., H-4, H-5, H-6, C2-Me) to its corresponding carbon atom in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for assigning quaternary (non-protonated) carbons and for confirming the overall structure. For example, correlations would be expected from the C2-methyl protons to C2 and C3 of the azaindole core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. It could be used to confirm the spatial relationship between the C2-methyl group and the ortho protons of the phenylsulfonyl ring.

Conclusion

This technical guide presents a detailed, predicted ¹H NMR spectrum for this compound based on established spectroscopic principles. The analysis highlights the significant deshielding effects of the N-phenylsulfonyl group, which dominates the spectral appearance. The provided experimental protocol offers a robust framework for acquiring high-quality data, and the suggestions for advanced 2D NMR experiments outline a clear path for the complete and unambiguous structural verification of this and related molecules. This document serves as a foundational reference for researchers, enabling them to anticipate spectral features and design appropriate analytical strategies.

References

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Nebraska-Lincoln. [Link]

- Supporting Information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". (n.d.). The Royal Society of Chemistry. [Link]

- NMR Sample Preparation. (n.d.). University of Ottawa. [Link]

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

- Supporting Information for "Design, Synthesis and Biological Evaluation of Novel Uridine and 2'-Deoxyuridine Derivatives as Potential Antitumor Agents". (n.d.).

- 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. (n.d.).

- The Relation of 15N NMR, 1H NMR Chemical Shifts with the Atomic Net Charge and Molecular Structures. (n.d.). Acta Physico-Chimica Sinica. [Link]

- Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. [Link]

- Jasperse, C. (n.d.).

- 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. (n.d.).

- McLaughlin, M., Palucki, M., & Davies, I. W. (n.d.). Efficient Access to Azaindoles and Indoles. Figshare. [Link]

- Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. [Link]

- 1H NMR Chemical Shift. (n.d.).

- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.Magnetic Resonance in Chemistry, 46(6), 563-573. [Link]

- NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. [Link]

- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

- H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Concordia College. [Link]

- Catalán, J., Pérez, P., & de Paz, J. L. G. (2005). Study of 7-azaindole in its first four singlet states.The Journal of Chemical Physics, 123(1), 014301. [Link]

- 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2021). MDPI. [Link]

- 1H NMR Chemical Shifts. (n.d.).

- The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.).

- 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008).

- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide.Journal of University of Babylon for Pure and Applied Sciences. [Link]

- Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. (n.d.).

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. researchgate.net [researchgate.net]

13C NMR analysis of sulfonylated 7-azaindoles

The methodologies and interpretations presented in this guide are grounded in established principles of NMR spectroscopy and supported by peer-reviewed chemical literature. The use of multi-dimensional NMR techniques is considered a standard for the unambiguous characterization of novel heterocyclic compounds in the pharmaceutical industry. [8][9]

References

- Gulevskaya, A. V. & Zolotareva, A. S. (2018). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.

- Yamada, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- Langer, P., et al. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

- Parker, R. G. & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate.

- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin-Madison.

- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances.

- Kruk, I., et al. (2007). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate.

- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.

- Sunny, A., et al. (2023). a) Synthesis of sulfonylated azaindole scaffolds using Cu‐catalyst. b)... ResearchGate.

- ResearchGate. (n.d.). 13 C NMR chemical shifts of compounds 7,10: δ C [ppm]. ResearchGate.

- Nakashima, K., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate.

- Ross, A. G., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv.

- Pérez, J. M., et al. (2013). New steroidal 7-azaindole platinum(II) antitumor complexes. PubMed.

- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- University of Ottawa. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Ottawa.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.

Mass spectrometry of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Introduction

In the landscape of modern drug discovery, 7-azaindole derivatives have garnered significant attention as privileged scaffolds. Their structural resemblance to purines allows them to effectively mimic the hinge-binding region of ATP, making them potent candidates for kinase inhibitors, which are crucial in oncology and inflammation research[1]. The specific compound, this compound, represents a key intermediate in the synthesis of more complex, biologically active molecules. The iodo-substituent at the 3-position provides a versatile handle for synthetic elaboration via cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen.

Accurate and comprehensive characterization of such molecules is paramount to ensuring the integrity of subsequent research and development. Mass spectrometry (MS) stands as an indispensable analytical tool, providing not only confirmation of molecular weight but also profound insights into molecular structure through controlled fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, predict and analyze fragmentation pathways, and provide validated protocols for its characterization.

Physicochemical Profile and Structural Features

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁IN₂O₂S | [2] |

| Average Molecular Weight | 398.22 g/mol | [2] |

| Monoisotopic Mass | 397.9586 g/mol | Calculated |

| Canonical SMILES | CC1=C(I)N(C2=C(N=C1)C=CC=C2)S(=O)(=O)C3=CC=CC=C3 | N/A |

| Chemical Structure | N/A |

The structure contains several key features that dictate its mass spectrometric behavior:

-

The 7-Azaindole Core: A basic heterocyclic system, readily protonated in positive ion mode.

-

The N-Sulfonyl Bond: The bond between the azaindole nitrogen and the sulfur atom is one of the most labile points in the structure, making it a primary site for fragmentation.

-

The Phenylsulfonyl Group: This group can undergo characteristic fragmentation, including the neutral loss of sulfur dioxide (SO₂).

-

The Carbon-Iodine Bond: A relatively weak bond that can cleave to release an iodine radical.

Ionization Source Selection: The Rationale

The choice of ionization technique is critical for successfully analyzing a molecule of this nature. The goal is to generate gas-phase ions from the sample with high efficiency and minimal unintended degradation.

Why Electrospray Ionization (ESI) is the Preferred Method

For a compound like this compound, which is a non-volatile solid at room temperature, Electrospray Ionization (ESI) is the superior choice.[3][4][5]

-

Expertise-Driven Causality: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte during the ionization process. This is crucial for preserving the intact molecule as a protonated species, [M+H]⁺, allowing for unambiguous determination of the molecular weight. Hard ionization techniques like Electron Ionization (EI) would likely cause such extensive fragmentation that the molecular ion would be weak or entirely absent, complicating interpretation.[6] The presence of the basic nitrogen atom in the pyridine ring of the azaindole core makes it an excellent proton acceptor, leading to highly efficient ion generation in positive-mode ESI.

Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for molecules of moderate polarity that are less amenable to ESI.[3][5] It involves a corona discharge to ionize a solvent spray, which then transfers a proton to the analyte. While generally effective, ESI is often preferred for its gentler nature and lower potential for thermal degradation of sensitive compounds.

The workflow for analysis is logically structured, beginning with sample preparation and proceeding through chromatographic separation and mass spectrometric detection.

Caption: Standard UPLC-MS/MS workflow for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry, typically performed on Orbitrap or Q-TOF instruments, is essential for confirming the elemental composition of the parent ion and its fragments. By measuring the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), one can derive a unique elemental formula, providing a high degree of confidence in the compound's identity.

For this compound, the expected protonated molecule [C₁₄H₁₁IN₂O₂S + H]⁺ would have a theoretical exact m/z of 398.9659 . An experimental measurement within a narrow mass tolerance window (e.g., 398.9659 ± 0.0020) validates the assigned formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this technique, the protonated parent ion ([M+H]⁺, m/z 398.97) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

Based on established chemical principles and the known behavior of related structures, the following primary fragmentation pathways are predicted.[7][8][9][10]

Caption: Predicted major fragmentation pathways for protonated this compound.

Analysis of Key Fragmentation Pathways

-

N-S Bond Cleavage (m/z 257.98 and m/z 141.00): The most probable initial fragmentation event is the cleavage of the relatively weak bond between the azaindole nitrogen and the sulfonyl group. This heterolytic cleavage results in two primary fragments:

-

The protonated 3-iodo-2-methyl-7-azaindole core at m/z 257.98 . This is often the base peak in the MS/MS spectrum due to the stability of the aromatic heterocyclic ion.

-

The phenylsulfonyl cation at m/z 141.00 .

-

-

Loss of Iodine (from m/z 257.98 to m/z 131.07): The fragment ion at m/z 257.98 can undergo further fragmentation by losing a neutral iodine radical (I•), resulting in a fragment ion at m/z 131.07 . This corresponds to the protonated 2-methyl-7-azaindole cation.

-

Neutral Loss of SO₂ (m/z 334.99): A characteristic fragmentation for aromatic sulfonamides involves an intramolecular rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO₂; 63.96 Da).[10] This pathway produces a significant fragment ion at m/z 334.99 . This rearrangement is a highly diagnostic fragmentation that confirms the presence of the arylsulfonamide moiety.

Summary of Predicted Fragment Ions

| Observed m/z (Theoretical) | Proposed Elemental Formula | Description of Loss |

| 398.9659 | C₁₄H₁₂IN₂O₂S⁺ | Precursor Ion [M+H]⁺ |

| 334.9939 | C₁₄H₁₂IN₂S⁺ | Neutral loss of SO₂ via rearrangement |

| 257.9783 | C₈H₈IN₂⁺ | Cleavage of N-S bond (azaindole moiety) |

| 141.0010 | C₆H₅O₂S⁺ | Cleavage of N-S bond (phenylsulfonyl moiety) |

| 131.0715 | C₈H₈N₂⁺ | Loss of iodine radical (I•) from m/z 257.98 |

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Protocol 1: Sample Preparation

Trustworthiness: This protocol ensures the sample is fully dissolved and free of particulates that could interfere with the UPLC-MS system, ensuring reproducible injections.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile (ACN) and deionized water to create a 100 µg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the 1:1 ACN/water mixture to a final concentration of 1 µg/mL.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Protocol 2: UPLC-MS/MS Method

Trustworthiness: This method employs standard reverse-phase chromatography with formic acid as a modifier to ensure good peak shape and efficient protonation for ESI. The parameters are based on established methods for similar small molecules[1].

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Column Temperature: 40°C.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

6.0 min: 5% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (Optimize for precursor ion).

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 1000 L/hr.

-

Collision Gas: Argon.

-

MS/MS Acquisition: Isolate the precursor ion (m/z 398.97) and apply collision energy (e.g., 20-40 eV, optimize for fragmentation) to monitor for the expected transitions (e.g., 398.97 -> 257.98, 398.97 -> 334.99).

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, knowledge-based approach is employed. Electrospray ionization in positive mode is the ideal technique for generating the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry provides unequivocal confirmation of its elemental composition. Tandem mass spectrometry reveals a rich and predictable fragmentation pattern dominated by the cleavage of the N-S bond and a characteristic rearrangement involving the neutral loss of SO₂. These fragmentation pathways provide a definitive structural fingerprint for the molecule. The protocols and insights presented in this guide serve as a comprehensive resource for scientists, enabling confident identification and characterization of this important synthetic intermediate in the drug development pipeline.

References

- Ramathilagam, S., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o632. [Link]

- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. SCION Instruments. Retrieved January 4, 2024. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved January 4, 2024. [Link]

- Umarani Padagacheri Ramachandran, & Waheeta Hopper. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole.

- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]

- Holcapek, M. (n.d.). Ionization techniques. Chromedia. Retrieved January 4, 2024. [Link]

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Source not formally titled. Retrieved January 4, 2024. [Link]

- PubChem. (n.d.). 3-Iodo-7-azaindole.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved January 4, 2024. [Link]

- Chemistry LibreTexts. (2022). 3.7.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved January 4, 2024. [Link]

- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved January 4, 2024. [Link]

- Slideshare. (n.d.). Ionization Techniques In Mass Spectroscopy. Slideshare. Retrieved January 4, 2024. [Link]

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ionization techniques - Chromedia [chromedia.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. What are the common ionization methods for GC/MS [scioninstruments.com]

- 7. aaqr.org [aaqr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the X-ray Crystallography of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole Derivatives

<

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a recognized "privileged structure" in drug discovery, known for its ability to modulate the physicochemical properties of drug candidates.[1][2] This guide details the synthesis, crystallization, and complete structural elucidation of the title compound, offering insights into its molecular geometry, intermolecular interactions, and solid-state packing. The methodologies presented herein serve as a robust framework for researchers engaged in the structural characterization of novel small molecules, particularly those within the azaindole class of compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of the natural indole ring and has garnered substantial attention in pharmaceutical research.[1][3] Its unique electronic properties and hydrogen bonding capabilities make it a versatile scaffold for the design of potent and selective inhibitors of various biological targets, particularly kinases.[1][4][5] The introduction of a nitrogen atom into the indole ring system alters key properties such as pKa, solubility, and lipophilicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] X-ray crystallography provides the definitive, atomic-level detail necessary to understand how substitutions on this scaffold influence three-dimensional conformation and intermolecular interactions, which are paramount for structure-based drug design.[1][6]

Synthesis and Preparation of this compound

The synthesis of the title compound is a multi-step process that begins with commercially available 7-azaindole. The synthetic route is designed to regioselectively introduce the iodo, methyl, and phenylsulfonyl groups to the core scaffold. While various synthetic strategies for functionalizing azaindoles exist, a common approach involves the protection of the nitrogen atom, followed by directed electrophilic substitution.[7][8][9]

A plausible synthetic pathway is outlined below:

Caption: Synthetic pathway for this compound.

A documented synthesis of a closely related compound, 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, involves dissolving 3-iodo-2-methylindole in benzene, followed by the addition of benzenesulfonyl chloride and aqueous sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogensulfate.[10] The crude product is then recrystallized from methanol.[10] A similar approach could be adapted for the 7-azaindole analogue.

Single Crystal Growth: A Critical Step

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis.[6] The choice of crystallization method and solvent system is paramount and is typically determined empirically.

Recommended Crystallization Protocol

A systematic approach to crystallization involves screening a variety of solvents and techniques.

Step 1: Solubility Screening

-

Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and water) at both room temperature and elevated temperatures.

Step 2: Crystallization Method Selection Based on the solubility profile, several common techniques can be employed:

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[11] This method is effective when the compound is moderately soluble at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a "poor" solvent (antisolvent) in which the compound is less soluble.[12][13] The slow diffusion of the antisolvent vapor into the solution induces crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[14][15]

For this compound, a combination of a moderately polar solvent like ethyl acetate or dichloromethane with a non-polar antisolvent such as hexane or heptane in a vapor diffusion setup is a promising starting point.

Caption: Workflow for single crystal growth.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[16] The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[17] This initial model is then refined against the experimental data.

Common Software Packages:

-

Data Collection and Processing: CrysAlisPro, APEX3

-

Structure Solution and Refinement: SHELXS, SHELXL, Olex2[17][18]

-

Visualization and Analysis: Mercury, PLATON, VESTA[18]

Structural Analysis of this compound

While the specific crystal structure of the title compound is not publicly available in the Cambridge Structural Database (CSD), we can infer key structural features from the known structure of the closely related 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.[10][19]

Molecular Geometry

The crystal structure of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole reveals that the phenyl ring of the sulfonyl group is nearly perpendicular to the indole ring system, with a dihedral angle of 82.84 (9)°.[10] A similar conformation is expected for the 7-azaindole derivative. The nitrogen atom of the indole ring exhibits sp2 hybridization.[10]

Table 1: Expected Crystallographic and Refinement Data

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 110 |

| V (ų) | 1500 - 2500 |

| Z | 4 or 8 |

| R₁ (final) | < 0.05 |

| wR₂ (final) | < 0.10 |

| Goodness-of-fit | ~1.0 |

Intermolecular Interactions and Crystal Packing

The solid-state packing of organic molecules is governed by a network of non-covalent interactions.[20][21] In the case of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole, the crystal structure is stabilized by weak intermolecular C-H···π interactions and π-π stacking interactions between the indole rings.[10] The centroid-centroid distance between the five- and six-membered rings of adjacent indole moieties is approximately 3.76 Å.[10]

For the 7-azaindole derivative, the presence of the pyridine nitrogen introduces the possibility of additional hydrogen bonding interactions, such as C-H···N, which could significantly influence the crystal packing. Halogen bonding involving the iodine atom may also play a role in the supramolecular assembly.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-activity relationships. This guide has outlined the key steps from synthesis and crystallization to data collection and structural analysis. The detailed molecular geometry and intermolecular interactions revealed by such studies are crucial for the rational design of new therapeutic agents based on the versatile 7-azaindole scaffold.

References

- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

- Crystallization of small molecules. ICMAB.

- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.

- Advanced crystallisation methods for small organic molecules. PubMed.

- MX-Software. Diamond Light Source.

- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.

- Crystallographic software list. International Union of Crystallography.

- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.

- Crystallography Software. RCSB PDB.

- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.

- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. University of Birmingham.

- Crystallization. Organic Chemistry at CU Boulder.

- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).

- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate.

- Crystallisation Techniques. University of Washington.

- Crystallographic software list. International Union of Crystallography.

- X-Ray Crystallography - Software. Purdue University.

- Structure and Morphology of Indole Analogue Crystals. PubMed Central.

- X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.

- Azaindole Therapeutic Agents. PubMed Central.

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.

- Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2-methyl-1 phenyl sulfonyl-1H indole. ResearchGate.

- X-Ray Diffraction Basics. Iowa State University.

- Cambridge Structural Database. Wikipedia.

- 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare.

- 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. PubMed Central.

- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PubMed Central.

- Structure and Morphology of Indole Analogue Crystals. ResearchGate.

- Structure and Morphology of Indole Analogue Crystals. ACS Omega.

- Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design. PubMed.

- Cambridge Structural Database (CSD). Physical Sciences Data-science Service.

- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.

- The Largest Curated Crystal Structure Database. CCDC.

- CCDC 1430507: Experimental Crystal Structure Determination. The University of Manchester.

- CCDC 2380729: Experimental Crystal Structure Determination. Iowa Research Online.

- Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.

- Not Only Hydrogen Bonds: Other Noncovalent Interactions. MDPI.

- Azaindole synthesis. Organic Chemistry Portal.

- This compound. MySkinRecipes.